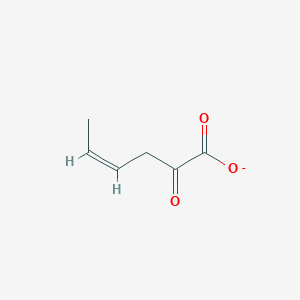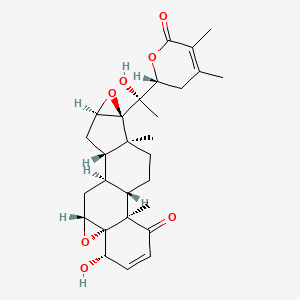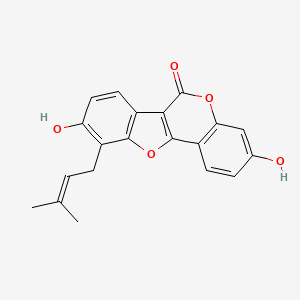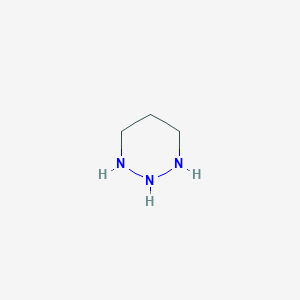
Benzoyloxypaeoniflorin
Descripción general
Descripción
Benzoyloxypaeoniflorin is a monoterpene glycoside with the formula C30H32O13 . It is isolated from several species of Paeoniae . It has a role as a plant metabolite, a platelet aggregation inhibitor, and an EC 1.14.18.1 (tyrosinase) inhibitor .
Synthesis Analysis
Benzoyloxypaeoniflorin is derived from Paeoniflorin, which is the major active component of Total glycoside of paeony (TGP) . TGP has been widely used to treat inflammation and immune diseases in China . Although TGP has few adverse drug reactions, the slow onset and low bioavailability of Paeoniflorin limit its clinical use . As a result, Benzoyloxypaeoniflorin, derived from Paeoniflorin, exhibits superior bioavailability and efficacy .
Aplicaciones Científicas De Investigación
Pharmacology: Tyrosinase Inhibition
Benzoyloxypaeoniflorin has been identified as a potent inhibitor of tyrosinase, an enzyme crucial in the process of melanogenesis . This property is particularly significant in the development of treatments for hyperpigmentation disorders and as an active ingredient in skin-lightening cosmetics.
Cardiovascular Health
Research indicates that Benzoyloxypaeoniflorin exhibits properties that can improve blood circulation. It does so by inhibiting platelet aggregation and blood coagulation, which are key factors in preventing thrombosis and improving cardiovascular health .
Anti-Inflammatory Applications
The compound has been shown to inhibit NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This inhibition suggests potential applications in treating chronic inflammatory diseases .
Antioxidant Properties
Benzoyloxypaeoniflorin is found in Paeonia species, which are known for their strong antioxidant activities. These properties are crucial for protecting cells from oxidative stress and can be leveraged in pharmacological applications to mitigate the effects of various diseases .
Cosmetic Industry
Due to its tyrosinase inhibition and antioxidant properties, Benzoyloxypaeoniflorin is a valuable ingredient in the cosmetic industry. It can be used in products aimed at improving skin health, reducing signs of aging, and providing a brightening effect .
Agricultural Science
While direct applications in agriculture are not extensively documented, the biological activities of Benzoyloxypaeoniflorin, such as promoting plant growth and health through its antioxidant properties, could be explored for enhancing crop resilience to environmental stressors .
Environmental Applications
The potential use of Benzoyloxypaeoniflorin in environmental applications, such as bioremediation, could be investigated given its biological activity. Its role in promoting health at the cellular level might translate into benefits for environmental systems, although specific studies in this area are yet to be conducted .
Mecanismo De Acción
Target of Action
Benzoyloxypaeoniflorin, a compound isolated from the root of Paeonia suffruticosa, primarily targets tyrosinase and NF-κB . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, while NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
Benzoyloxypaeoniflorin acts as an inhibitor for both tyrosinase and NF-κB . It inhibits the activity of mushroom tyrosinase, with an IC50 of 0.453 mM . By inhibiting NF-κB, it can modulate the inflammatory response and other cellular processes .
Biochemical Pathways
It’s known that the compound’s inhibition of nf-κb can affect various cellular processes, including inflammation, immunity, and cell proliferation . Furthermore, its inhibition of tyrosinase can impact melanin production, which is involved in pigmentation and photoprotection .
Pharmacokinetics
Similar compounds like paeoniflorin, albiflorin, and oxypaeoniflorin have been studied in both normal and cerebral ischemia–reperfusion (cir) rats . These studies showed meaningful differences in the pharmacokinetics of these compounds between normal and CIR rats, suggesting that disease states could influence the ADME properties of these compounds .
Result of Action
Benzoyloxypaeoniflorin contributes to improving blood circulation through its inhibitory effect on both platelet aggregation and blood coagulation . It also exhibits anti-allergic activity, making it a potential candidate drug for the treatment of allergic diseases .
Action Environment
The action of Benzoyloxypaeoniflorin can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability can be influenced by factors such as temperature and light exposure
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)16-7-9-17(31)10-8-16)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)15-5-3-2-4-6-15/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWQCBZFJFSCLC-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314538 | |
| Record name | Benzoyloxypaeoniflorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyloxypaeoniflorin | |
CAS RN |
72896-40-3 | |
| Record name | Benzoyloxypaeoniflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72896-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyloxypaeoniflorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7R,8R)-8-acetonyl-5-chloro-3-[(1E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B1256129.png)

![{3-(3-chlorobenzyl)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1256134.png)
![[1-(2,1,3-Benzothiadiazol-5-ylmethyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B1256135.png)


![N-(2-methoxyethyl)-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1256140.png)

![4-[(1R)-1-phenoxyethyl]-5-[5-[(1R)-1-phenoxyethyl]-3-(phenylmethyl)-4-triazolyl]-1-(phenylmethyl)triazole](/img/structure/B1256143.png)
![[2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B1256145.png)
![4-Chloro-2-[[4-(2-oxolanylmethylamino)-2-quinazolinyl]amino]phenol](/img/structure/B1256147.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1256148.png)
